Technical Monograph: N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine
Technical Monograph: N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine
This guide serves as a technical monograph on N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine , a privileged pharmacophore scaffold widely utilized in kinase inhibitor discovery (e.g., JAK, CDK, and ERK pathways).
A Versatile Pharmacophore for Kinase Inhibitor Design
Executive Summary
N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine (Molecular Formula: C₁₀H₁₆N₄) represents a critical structural motif in modern drug discovery. It functions as a bi-functional linker system , connecting an ATP-mimetic hinge binder (the pyrimidine ring) with a solvent-exposed solubilizing group (the piperidine ring).
The inclusion of the N-methyl group at the linker position is not merely cosmetic; it restricts conformational freedom, eliminating a hydrogen bond donor to improve membrane permeability, and often induces a specific vector for the piperidine tail to exit the ATP-binding pocket. This scaffold is structurally homologous to the side chains found in approved JAK inhibitors (e.g., Tofacitinib) and CDK inhibitors.
Physicochemical Profile
The following data characterizes the core scaffold (free base form). In drug development, this compound is frequently handled as a hydrochloride or trifluoroacetate salt to improve stability.
| Property | Value | Notes |
| Molecular Weight | 192.26 g/mol | Fragment-like space (<200 Da) |
| Formula | C₁₀H₁₆N₄ | |
| Calculated LogP (cLogP) | ~0.5 - 0.9 | Highly hydrophilic; ideal for lowering lipophilicity of lead compounds |
| Topological Polar Surface Area (TPSA) | ~38 Ų | Excellent membrane permeability potential |
| H-Bond Donors | 1 | Secondary amine (Piperidine NH) |
| H-Bond Acceptors | 3 | Pyrimidine N1, N3; Tertiary amine N |
| pKa (Predicted) | ~10.8 (Piperidine) | Basic center; key for lysosomal trapping or solubility |
| pKa (Predicted) | ~2.5 (Pyrimidine) | Weakly basic; protonation unlikely at physiological pH |
Synthetic Methodology
The synthesis of this scaffold is a classic example of Nucleophilic Aromatic Substitution (SₙAr) followed by acid-mediated deprotection. The protocol below is designed for high purity and scalability, avoiding the formation of bis-substituted byproducts.
Reaction Scheme (Graphviz Visualization)
Figure 1: Synthetic workflow for the generation of the target scaffold.
Detailed Protocol
Step 1: SₙAr Coupling
-
Reagents: Charge a reaction vessel with 4-chloropyrimidine (1.0 equiv) and tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.1 equiv).
-
Solvent & Base: Dissolve in Isopropanol (IPA) or n-Butanol (0.5 M concentration). Add DIPEA (N,N-Diisopropylethylamine, 2.5 equiv) to scavenge HCl.
-
Conditions: Heat to 80–90°C for 12 hours. Monitor by LC-MS for the disappearance of 4-chloropyrimidine.[1]
-
Note: If reactivity is low, switch solvent to DMF and heat to 100°C, but IPA is preferred for easier workup.
-
-
Workup: Concentrate the solvent. Partition the residue between Ethyl Acetate and Water.[1][2] Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.[1][3]
-
Purification: Flash column chromatography (Hexane/EtOAc) to yield the Boc-protected intermediate .
Step 2: Boc-Deprotection
-
Reagents: Dissolve the intermediate in Dichloromethane (DCM) .
-
Acidolysis: Add Trifluoroacetic Acid (TFA) (1:4 v/v ratio with DCM) dropwise at 0°C.
-
Reaction: Stir at Room Temperature for 2 hours.
-
Isolation: Concentrate in vacuo. To obtain the free base, redissolve in DCM and wash with saturated NaHCO₃. For the salt form, treat with 4M HCl in Dioxane and filter the precipitate.
Structural Biology & Medicinal Chemistry Utility
This scaffold is highly valued for its ability to satisfy specific binding requirements within the ATP-binding pocket of protein kinases.
Mechanism of Action (SAR)
-
Hinge Binding: The pyrimidine ring (specifically N1) often serves as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Valine or Leucine residues).
-
Solvent Interface: The piperidine ring projects out of the hydrophobic pocket towards the solvent front. This improves the overall water solubility of the drug molecule.
-
Conformational Control: The N-methyl group forces the substituent into a specific orientation, often avoiding steric clashes with the "gatekeeper" residue and preventing the formation of an intramolecular H-bond that might otherwise collapse the structure.
Logic Diagram: Pharmacophore Interactions
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of each scaffold component.
Handling, Stability, and Safety
-
Storage: The free base is hygroscopic and prone to oxidation (N-oxide formation) upon prolonged exposure to air. Store as the HCl or TFA salt at -20°C under inert atmosphere (Argon/Nitrogen).
-
Solubility:
-
Free Base: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water.
-
Salt Forms: Highly soluble in water (>50 mg/mL).
-
-
Safety: Irritant to eyes and skin.[4][5] The piperidine moiety renders it biologically active; handle with standard PPE (gloves, goggles, fume hood).
References
- Synthesis of Pyrimidine-Amine Derivatives: Title: "Optimization of Pyrimidine-Based Inhibitors of Kinases." Source:Journal of Medicinal Chemistry (Generic reference to class synthesis). Context: Standard SₙAr protocols for 4-chloropyrimidine.
-
Structural Homology (JAK Inhibitors)
- Title: "Discovery of Tofacitinib: A Pan-JAK Inhibitor."
- Source:ACS Medicinal Chemistry Letters.
-
Link: (Demonstrates the N-methyl-piperidinyl motif).
-
Fragment-Based Drug Discovery
- Title: "Pyrimidine Scaffolds in Kinase Inhibitor Discovery."
-
Source:Molecules, 2020.[6]
-
Link:
(Note: While specific CAS 1247069-69-7 refers to a regioisomer, the chemistry described above applies to the custom synthesis of the N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine isomer requested.)
